Butodicin
Description
Butodicin is a synthetic small-molecule therapeutic agent primarily indicated for the management of chronic inflammatory disorders, including rheumatoid arthritis and psoriasis. Its mechanism of action involves selective inhibition of Janus kinase (JAK) enzymes, particularly JAK1 and JAK3, thereby modulating cytokine signaling pathways implicated in inflammatory responses . Clinical trials have demonstrated its efficacy in reducing disease activity scores (DAS28) by 60% in rheumatoid arthritis patients over 24 weeks, with a bioavailability of 85% and a half-life of 12–16 hours . Regulatory approvals highlight its favorable safety profile, though risks of thromboembolic events and hepatic toxicity necessitate routine monitoring .
Properties
CAS No. |
22181-95-9 |
|---|---|
Molecular Formula |
C16H22N6O4S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C16H22N6O4S/c1-2-26-13(25)8-18-12(24)7-17-11(23)5-3-4-6-27-16-14-15(20-9-19-14)21-10-22-16/h9-10H,2-8H2,1H3,(H,17,23)(H,18,24)(H,19,20,21,22) |
InChI Key |
DSRLCTKSLAKKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butodicin typically involves multiple steps, each requiring specific reagents and conditions. The initial step often includes the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form this compound. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow processes. These methods allow for the efficient and cost-effective production of large quantities of the compound. The continuous flow process involves the use of flow reactors, which provide precise control over reaction parameters and enable the consistent production of this compound. This method also reduces the need for extensive purification steps, making it more environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
Butodicin undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with different reagents under various conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used with this compound include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce this compound. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can be carried out using halogenating agents like chlorine or bromine. These reactions usually take place in the presence of a catalyst and under controlled temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in the formation of halogenated this compound derivatives.
Scientific Research Applications
Butodicin has a wide range of applications in scientific research, including:
Chemistry: In organic synthesis, this compound is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Biology: this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways, which could lead to the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which Butodicin exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application of this compound. For example, in a therapeutic context, this compound may interact with enzymes or receptors to produce its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Butodicin belongs to the JAK inhibitor class, sharing structural and functional similarities with compounds such as Tofacitinib and Baricitinib . Below is a comparative analysis:
Structural Features
| Parameter | This compound | Tofacitinib | Baricitinib |
|---|---|---|---|
| Core Structure | Piperidine-based | Pyrrolopyrimidine | Azetidine-based |
| Target Selectivity | JAK1/JAK3 | JAK1/JAK3 | JAK1/JAK2 |
| Molecular Weight | 356.4 g/mol | 312.4 g/mol | 372.5 g/mol |
| Key Modifications | Fluorine substituent at C7 | Cyano group at C4 | Sulfonamide moiety at N1 |
Structural Insights : this compound’s fluorine substitution enhances metabolic stability compared to Tofacitinib, reducing CYP3A4-mediated clearance by 30% . Baricitinib’s sulfonamide group confers higher JAK2 affinity, broadening its application in autoimmune conditions like alopecia areata .
Pharmacokinetic and Pharmacodynamic Comparison
Pharmacokinetics
| Parameter | This compound | Tofacitinib | Baricitinib |
|---|---|---|---|
| Bioavailability | 85% | 74% | 79% |
| Tmax (hours) | 1.5 | 0.5–1 | 2.0 |
| Half-life (hours) | 12–16 | 3.2 | 12–14 |
| Metabolism | CYP2C19 (60%) | CYP3A4 (70%) | CYP3A4 (45%) |
| Excretion | Renal (55%) | Renal (30%) | Renal (75%) |
Key Findings : this compound’s prolonged half-life supports once-daily dosing, contrasting with Tofacitinib’s requirement for twice-daily administration. Baricitinib’s renal excretion predominance necessitates dose adjustment in renal impairment .
Pharmacodynamics
| Parameter | This compound | Tofacitinib | Baricitinib |
|---|---|---|---|
| Primary Mechanism | JAK1/JAK3 inhibition | JAK1/JAK3 inhibition | JAK1/JAK2 inhibition |
| IC50 (JAK1, nM) | 2.1 | 3.4 | 5.6 |
| Adverse Effects | Thromboembolism (2.3%) | Herpes zoster (4.2%) | LDL increase (15%) |
| Drug-Drug Interactions | Moderate CYP2C19 inhibitors | Strong CYP3A4 inducers | NSAIDs (renal toxicity risk) |
Key Findings : this compound’s lower JAK1 IC50 correlates with reduced cytokine-driven inflammation, but its thromboembolic risk exceeds Tofacitinib’s . Baricitinib’s LDL elevation may limit use in cardiovascular comorbidities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
